molecular formula C6H13NO2 B1433878 trans-4-Methoxypiperidin-3-ol CAS No. 1612172-92-5

trans-4-Methoxypiperidin-3-ol

Cat. No.: B1433878
CAS No.: 1612172-92-5
M. Wt: 131.17 g/mol
InChI Key: AJLZLMULMPUCFT-WDSKDSINSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

Trans-4-Methoxypiperidin-3-ol hydrochloride is a solid that is soluble in water and ethanol, and insoluble in benzene and ether. It has a molecular weight of 167.63 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

Trans-4-Methoxypiperidin-3-ol has been extensively studied for its role in the synthesis of various compounds. Shirode et al. (2008) detailed the efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, an intermediate crucial for the synthesis of the drug Cisapride and its analogs (Shirode et al., 2008). Similarly, Casy and Jeffery (1972) described the synthesis of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, emphasizing the significance of 4-methoxypiperidin-3-ol derivatives in stereochemistry (Casy & Jeffery, 1972).

Molecular Recognition and Conformational Studies

The compound has also been utilized in molecular recognition studies. Grishina et al. (2011) reported the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, demonstrating their role as precursors for aminohydroxylated piperidine alkaloid analogs (Grishina et al., 2011). Moreover, Samoshin et al. (2013) explored derivatives of trans-3-hydroxy-4-aminopiperidine as potential pH-sensitive conformational switches, showcasing the compound's utility in designing pH-responsive materials (Samoshin et al., 2013).

Pharmaceutical and Biomedical Implications

In the realm of pharmaceuticals, Van Daele et al. (1986) described the synthesis of cisapride, derived from cis-4-amino-3-methoxypiperidine, highlighting the pharmacological properties of benzamides derived from these piperidinamines (Van Daele et al., 1986). Furthermore, the compound's role in synthesizing tubulin-targeting antitumor agents was investigated by Greene et al. (2016), demonstrating its potential in cancer therapy (Greene et al., 2016).

Safety and Hazards

Safety data for trans-4-Methoxypiperidin-3-ol hydrochloride includes several precautionary statements such as avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product .

Properties

IUPAC Name

(3S,4S)-4-methoxypiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-6-2-3-7-4-5(6)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLZLMULMPUCFT-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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